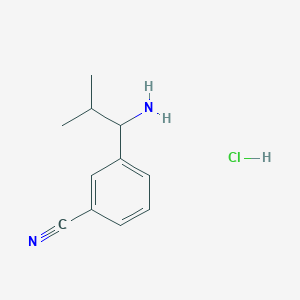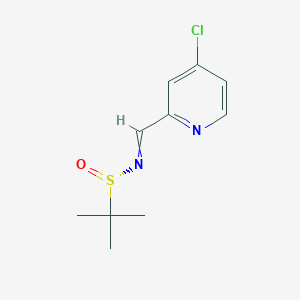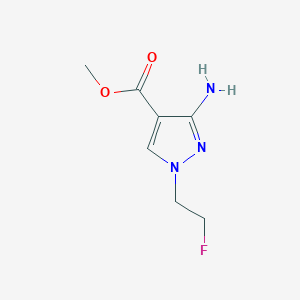
5-(1,2-Dithiolan-3-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)pentan-1-amine is an organic compound that contains a dithiolane ring, which is a five-membered ring with two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-yl)pentan-1-amine typically involves the formation of the dithiolane ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash-column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as major products.
Substitution: Various substituted amines are formed depending on the reagents used
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-yl)pentan-1-amine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dithiolane ring can scavenge free radicals and chelate metal ions, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
5-(1,2-Dithiolan-3-yl)pentan-1-amine is similar to other compounds containing the dithiolane ring, such as:
α-Lipoic Acid: Known for its antioxidant properties and therapeutic potential.
Dihydrolipoic Acid: The reduced form of α-lipoic acid with similar antioxidant activity.
1,2-Dithiolane Derivatives: A class of compounds with diverse biological activities.
Compared to these compounds, this compound is unique due to the presence of the amine group, which imparts additional reactivity and potential for functionalization .
Propiedades
Fórmula molecular |
C8H17NS2 |
|---|---|
Peso molecular |
191.4 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)pentan-1-amine |
InChI |
InChI=1S/C8H17NS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8H,1-7,9H2 |
Clave InChI |
KSGAPUFLPGPSIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732424.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine](/img/structure/B11732427.png)
![6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11732435.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732441.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732447.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732467.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732476.png)
![Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride](/img/structure/B11732477.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate](/img/structure/B11732490.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11732496.png)
